(R)-Cotinine-d3 N-β-D-Glucuronide
Description
Contextualization of Nicotine (B1678760) Metabolism and Cotinine (B1669453) Formation
Nicotine metabolism is a complex process primarily occurring in the liver. nih.gov Approximately 70-80% of nicotine is converted to cotinine, making it the predominant metabolite. pharmgkb.orgfrontiersin.org This biotransformation is a two-step process. nih.gov Initially, the enzyme cytochrome P450 2A6 (CYP2A6) catalyzes the 5'-oxidation of nicotine to form a nicotine-Δ1'(5')-iminium ion. nih.gov This intermediate is then further oxidized to cotinine, a reaction that can be catalyzed by either aldehyde oxidase or CYP2A6. nih.gov
Cotinine itself is further metabolized, with a significant portion being converted to trans-3'-hydroxycotinine, also catalyzed by CYP2A6. nih.gov The ratio of 3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 activity. nih.gov
Significance of N-Glucuronidation in Xenobiotic Biotransformation Pathways
Glucuronidation is a major Phase II metabolic pathway that plays a crucial role in the detoxification and elimination of various foreign substances (xenobiotics), including drugs and pollutants. wikipedia.orgnih.gov This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orghelsinki.fi The resulting glucuronide conjugates are typically more water-soluble, which facilitates their excretion from the body via urine or bile. wikipedia.orgnih.gov
N-glucuronidation is a specific type of this conjugation that occurs with nitrogen-containing compounds. nih.gov In humans, this process is particularly important for the metabolism of tertiary amines and aromatic N-heterocycles. nih.gov The enzymes UGT1A4 and UGT2B10 are key players in human N-glucuronidation. nih.gov Specifically for cotinine, UGT2B10 is the primary enzyme responsible for its N-glucuronidation in the liver. nih.gov Variations in the UGT2B10 gene can significantly impact cotinine glucuronidation levels, leading to differences in cotinine concentrations among individuals. nih.govresearchgate.netnih.gov
Rationale for Utilizing Stable Isotope-Labeled Cotinine Glucuronides in Research
In quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are crucial for achieving accurate and reliable results. scioninstruments.comscispace.com (R)-Cotinine-d3 N-β-D-Glucuronide is a SIL version of cotinine glucuronide, where three hydrogen atoms have been replaced with deuterium (B1214612). scbt.comcleanchemlab.com
The primary advantage of using a SIL internal standard is that it behaves almost identically to the unlabeled analyte of interest during sample preparation, extraction, and chromatographic separation. Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled compound. amazonaws.com This allows the SIL internal standard to compensate for variations in the analytical process, such as matrix effects (where other components in a sample can suppress or enhance the ionization of the analyte), extraction efficiency, and instrument response. scioninstruments.com
The use of a deuterium-labeled standard like this compound is considered the gold standard for quantitative analysis of cotinine glucuronide. scispace.comnih.gov It provides a stable reference point that corrects for potential errors and ensures the consistency and ruggedness of the bioanalytical method. scispace.com This is essential for accurately determining the concentration of cotinine glucuronide in biological samples, which is vital for understanding nicotine metabolism and exposure. nih.gov
| Feature | Description |
| Analyte | (R)-Cotinine N-β-D-Glucuronide |
| SIL Internal Standard | This compound |
| Purpose | Accurate quantification in bioanalytical methods. |
| Key Advantage | Compensates for matrix effects, and variability in sample preparation and instrument response. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
A Comprehensive Analysis of this compound
This article provides a focused examination of the chemical compound this compound, detailing its synthesis, isotopic labeling, purification, and structural confirmation through advanced analytical techniques.
Properties
Molecular Formula |
C₁₆H₁₇D₃N₂O₇ |
|---|---|
Molecular Weight |
355.36 |
Synonyms |
1-β-D-Glucopyranuronosyl-3-[(2R)-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium-d3 Inner Salt; (R)-(Cotinine-d3)-N-glucuronide; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Methodologies
The creation of (R)-Cotinine-d3 N-β-D-Glucuronide is a sophisticated, multi-step process. It requires the precise stereoselective synthesis of the glucuronide conjugate combined with the specific incorporation of deuterium (B1214612) atoms into the cotinine (B1669453) structure. This section outlines the established methodologies for its synthesis, subsequent purification, and rigorous structural verification.
Iii. Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Deuterated Cotinine (B1669453) Glucuronides
Chromatographic separation is a critical step in the analysis of (R)-Cotinine-d3 N-β-D-Glucuronide, serving to isolate the analyte from endogenous matrix components and other nicotine (B1678760) metabolites that could interfere with accurate quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of cotinine glucuronides due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like (±)-Cotinine-d3 is standard practice to ensure accuracy in quantification by GC- or LC-MS. caymanchem.comcerilliant.com
Ultra-High Performance Liquid Chromatography (UHPLC) systems, which utilize columns packed with sub-2 µm particles, offer significant advantages over traditional HPLC systems for the analysis of deuterated cotinine glucuronides. These benefits include markedly faster analysis times, improved chromatographic resolution, and enhanced sensitivity. A typical UHPLC method can achieve a cycle time of just 2 minutes for the analysis of nicotine and cotinine in rat plasma, demonstrating the high-throughput capabilities essential for large-scale studies. criver.com The increased efficiency of UHPLC systems allows for better separation of the analyte from complex matrix components, leading to more reliable and robust analytical methods. criver.com For instance, a UPLC-MS/MS method was successfully used to detect nicotine and eight of its metabolites in human urine samples, showcasing the system's capacity to handle complex analytical challenges. researchgate.net
The choice of column chemistry is critical for retaining and separating polar analytes like cotinine glucuronides. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are employed, each with distinct advantages.
Reversed-Phase (RP) Chromatography: RP columns, typically C8 or C18, are widely used. nih.govjfda-online.com However, the high polarity of glucuronides can lead to poor retention on traditional RP columns. To overcome this, ion-pair chromatography using reagents like sodium heptanesulfonate can be added to the mobile phase to enhance retention. nih.gov Phenyl-hexyl stationary phases have also been shown to provide superior separation compared to standard C8, C18, or even HILIC phases for nicotine and its metabolites by offering adequate retention to avoid co-elution with hydrophilic matrix interferences. researchgate.net The use of a Synergi Polar column with a 2.5 µm particle size has also demonstrated successful separation of nicotine and its metabolites. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for highly polar compounds. thermofisher.com It uses a polar stationary phase (e.g., cross-linked diol) and a mobile phase with a high concentration of organic solvent, which can enhance ionization efficiency in the mass spectrometer source. thermofisher.comnih.gov HILIC provides excellent retention for polar analytes that are poorly retained by RP chromatography. thermofisher.com However, HILIC can sometimes be more susceptible to matrix effects, and peak shapes may degrade when analyzing complex samples like plasma or urine extracts. researchgate.net
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) Chromatography |
| Stationary Phase | Non-polar (e.g., C8, C18, Phenyl-Hexyl) | Polar (e.g., bare silica, diol, amide) |
| Analyte Suitability | Less polar to moderately polar compounds | Highly polar, hydrophilic compounds thermofisher.com |
| Retention Mechanism | Primarily hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase |
| Mobile Phase | High aqueous content, gradient to high organic | High organic content, gradient to higher aqueous nih.gov |
| Advantages | Robust, well-understood, wide availability | Excellent retention of polar analytes, MS sensitivity can be enhanced thermofisher.com |
| Disadvantages | Poor retention for very polar compounds like glucuronides | Can be sensitive to matrix effects, longer equilibration times researchgate.net |
Gradient elution is essential for analyzing this compound in complex biological matrices such as urine, plasma, and oral fluid. nih.govresearchgate.net An optimized gradient profile ensures that the analyte of interest is sufficiently retained and separated from the myriad of endogenous components, which often elute early in the chromatographic run.
The optimization process involves adjusting the mobile phase composition and the gradient program. A typical mobile phase consists of an aqueous component (e.g., water with a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). upf.edurestek.com The gradient starts with a high percentage of the aqueous phase and transitions to a higher percentage of the organic phase to elute the analytes. nih.gov The specific gradient shape (linear, multilinear, or curved) can be fine-tuned to maximize resolution between closely eluting peaks. molnar-institute.com For example, a binary gradient increasing from 5% to 50% acetonitrile over 3 minutes has been used effectively for separating nicotine biomarkers in oral fluid. nih.gov This careful optimization is crucial for minimizing ion suppression and ensuring accurate quantification.
Table: Example Gradient Elution Program for Nicotine Metabolite Analysis
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 3.0 | 50 | 50 |
| 4.0 | 50 | 50 |
| 4.1 | 95 | 5 |
| 7.0 | 95 | 5 |
This table is a representative example based on a published method. nih.gov
While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of nicotine and its primary metabolite, cotinine. tcnj.edulew.ronih.gov GC-MS offers high chromatographic efficiency and is a robust technique. However, its application to glucuronide metabolites is limited.
Glucuronides like this compound are highly polar, thermally labile, and non-volatile, making them unsuitable for direct GC-MS analysis. Analysis of glucuronidated metabolites by GC-MS typically requires one of two approaches:
Indirect Analysis: The sample is treated with a β-glucuronidase enzyme to hydrolyze the conjugate back to its aglycone form (in this case, (R)-Cotinine-d3). researchgate.net The resulting cotinine-d3 can then be analyzed. This approach, however, does not measure the intact glucuronide.
Derivatization: The glucuronide is chemically modified to create a more volatile and thermally stable derivative suitable for GC analysis. This process adds complexity and potential variability to the analytical method.
For these reasons, GC-MS is more commonly applied to the quantification of nicotine and cotinine themselves, rather than their glucuronide conjugates. nih.govumn.edunih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Mass Spectrometric Detection and Quantification Strategies
Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of this compound. The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM). researchgate.net In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.
For quantification, this compound serves as an ideal internal standard for the measurement of endogenous cotinine-N-glucuronide. The three-deuterium atom mass shift ensures that the internal standard is chromatographically similar to the analyte but mass-spectrometrically distinct, preventing interference. The quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
The selection of precursor and product ion transitions is a critical step in method development. These are determined by infusing a standard solution of the compound into the mass spectrometer and optimizing the instrument parameters. For cotinine-d3, a common precursor → product ion transition is m/z 180.2 → 101.1. mdpi.com
Table: Selected MRM Transitions for Cotinine and Related Labeled Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Cotinine | 177.12 | 98.07 | restek.com |
| Cotinine-d3 | 180.2 | 101.1 | mdpi.com |
| trans-3'-Hydroxycotinine | 193.12 | 80.05 | restek.com |
| trans-3'-Hydroxycotinine-d3 | 196.2 | 134.2 | mdpi.com |
| Nicotine-d4 | 167.3 | 134.2 | mdpi.com |
| Norcotinine | 163.09 | 80.05 | restek.com |
(Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common ionization sources used in LC-MS/MS for the analysis of cotinine and its metabolites. ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like glucuronides. researchgate.net In positive ESI mode, cotinine and its glucuronide conjugates readily form protonated molecules [M+H]+, which can then be fragmented in the mass spectrometer to generate specific product ions for quantification. criver.comoup.com For instance, the pseudomolecular ion [M+H]+ for cotinine appears at m/z 177.3. criver.com
APCI, on the other hand, is a gas-phase ionization technique that is often used for less polar and more volatile compounds. youtube.com While ESI is generally preferred for cotinine glucuronide analysis due to its high sensitivity, APCI can be a viable alternative. nih.govnih.gov Research has shown that in some cases, APCI can be less susceptible to matrix effects, which are a common challenge in bioanalysis where components of the biological sample can interfere with the ionization of the target analyte. nih.gov
Multiple Reaction Monitoring (MRM) and Scheduled-MRM Acquisition for Sensitivity and Specificity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in triple quadrupole mass spectrometers. nih.govresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the [M+H]+ of cotinine-d3 N-β-D-glucuronide) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process creates a highly specific "transition" that is unique to the analyte of interest, significantly reducing background noise and enhancing sensitivity. oup.com For cotinine, common MRM transitions include m/z 177.2 → 98.1 and 177.2 → 146.1. mdpi.com
To further improve the sensitivity and the number of analytes that can be monitored in a single run, Scheduled-MRM is often employed. sciex.com This intelligent acquisition technique only monitors for a specific MRM transition during a narrow time window around the expected retention time of the analyte as it elutes from the liquid chromatography column. sciex.com This maximizes the dwell time for each analyte, leading to better ion statistics and improved precision, which is crucial when analyzing a large panel of nicotine metabolites simultaneously. sciex.com
Table 1: Illustrative MRM Transitions for Nicotine Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cotinine | 177.2 | 98.1 |
| Cotinine-d3 | 180.2 | 101.1 |
| Nicotine | 163.2 | 84.2 |
| Nicotine-d4 | 167.3 | 134.2 |
| trans-3'-hydroxycotinine | 193.2 | 134.2 |
| This table is for illustrative purposes and specific transitions may vary based on the instrument and method. |
High-Resolution Accurate Mass Spectrometry (HRAMS) for Untargeted Profiling and Elemental Composition Determination
High-Resolution Accurate Mass Spectrometry (HRAMS), often performed on Orbitrap or time-of-flight (TOF) mass analyzers, provides a powerful tool for both targeted and untargeted analysis of nicotine metabolites. mdpi.commdpi.com Unlike triple quadrupole instruments that have nominal mass resolution, HRAMS instruments can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound, aiding in its identification. mdpi.com
In the context of this compound research, HRAMS can be used for untargeted profiling of a sample to identify novel or unexpected metabolites of nicotine. It can also be used to confirm the identity of known metabolites with a high degree of certainty.
Application of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise quantitative bioanalysis by mass spectrometry. nih.gov this compound is an ideal internal standard for the quantification of endogenous cotinine-N-β-D-glucuronide. scbt.comlgcstandards.commedchemexpress.com
Principles of Stable Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Stable isotope dilution mass spectrometry (SID-MS) is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. nih.gov The key principle is that the stable isotope-labeled internal standard is chemically identical to the endogenous analyte and will therefore behave in the same way during extraction, chromatography, and ionization. vcu.edu
Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, an accurate quantification can be achieved, as this ratio will remain constant regardless of variations in sample recovery or matrix effects. nih.gov The use of cotinine-d3 as an internal standard for cotinine analysis is a well-established practice. criver.comoup.comcerilliant.com
Method Validation Parameters in Preclinical Research Contexts
For any analytical method to be considered reliable for preclinical research, it must undergo rigorous validation to ensure it meets specific performance criteria.
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. nih.gov The dynamic range is the concentration range over which the method is linear, accurate, and precise. researchgate.net To determine linearity, a series of calibration standards with known concentrations of the analyte are prepared and analyzed. The response (peak area ratio of the analyte to the internal standard) is then plotted against the concentration, and a calibration curve is generated. nih.gov The linearity of the curve is typically assessed by the coefficient of determination (r²), which should be close to 1.0. nih.gov
For the analysis of cotinine and its metabolites, methods have been validated with wide linear ranges to accommodate the varying concentrations found in different preclinical study samples. oup.comnih.gov
Table 2: Example of Linearity and Dynamic Range for Cotinine Analysis
| Analyte | Linear Range (ng/mL) | Coefficient of Determination (r²) | Reference |
| Cotinine | 0.5 - 1,000 | >0.99 | oup.com |
| Nicotine and Cotinine | 5 - 35,000 (urine) | >0.999 | nih.gov |
| Cotinine | 0.075 - 20.0 | >0.99 | researchgate.net |
| Nicotine and Cotinine | 1 - 500 (rat plasma) | Not specified | criver.com |
| Nicotine and Cotinine | Nicotine: 0.26-52.5, Cotinine: 7.0-1500 | Not specified | nih.gov |
| This table presents a compilation of data from various studies and is for illustrative purposes. |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These values are determined for the target analyte, not the internal standard. For methods employing this compound as an internal standard, the LOD and LOQ for key nicotine metabolites have been established across various biological matrices.
For instance, in the analysis of nicotine and its metabolites, the LOQ can vary depending on the specific compound and the matrix. A study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for nicotine and ten of its major metabolites in human urine reported LOQs in the range of 0.2–2.3 ng/mL for all analytes. nih.gov Another LC-MS/MS method for nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma established LOQs of 0.15 ng/mL, 0.30 ng/mL, and 0.40 ng/mL, respectively. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical for achieving such low detection and quantification limits by compensating for variations during sample preparation and analysis.
Table 1: Representative LOD and LOQ Values for Nicotine Metabolites in Human Plasma and Urine
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Nicotine | Plasma | - | 0.15 | researchgate.net |
| Cotinine | Plasma | - | 0.30 | researchgate.net |
| trans-3'-hydroxycotinine | Plasma | - | 0.40 | researchgate.net |
| Nicotine | Urine | - | 0.2-2.3 | nih.gov |
| Cotinine | Urine | - | 0.2-2.3 | nih.gov |
| Cotinine-N-β-D-glucuronide | Plasma | - | 50 | nih.gov |
This table is for illustrative purposes and actual values may vary depending on the specific analytical method and instrumentation.
Evaluation of Accuracy and Precision (Intra-day and Inter-day)
Accuracy, expressed as the percentage of relative error (%RE), and precision, expressed as the relative standard deviation (%RSD), are fundamental to method validation. researchgate.net Intra-day precision and accuracy are assessed by analyzing replicate samples within the same day, while inter-day assessments are conducted on different days to evaluate the method's reproducibility over time. The inclusion of an internal standard such as this compound is essential for minimizing variability and ensuring high accuracy and precision.
In a typical validation study for nicotine metabolites, quality control (QC) samples at low, medium, and high concentrations are analyzed. For a method to be considered accurate and precise, the %RE and %RSD are generally expected to be within ±15%, and within ±20% for the LOQ. researchgate.netnih.gov For example, a validated LC-MS/MS method for nicotine and its main metabolites in human plasma demonstrated intra- and inter-day precision below 15% for all analytes, with mean accuracies ranging from 87.7% to 109.9%. researchgate.net Another study reported intra-day and inter-day imprecision to be ≤14% and ≤17% respectively for a suite of nicotine metabolites. nih.gov
Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy Data for Cotinine Analysis
| Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) | Reference |
| Low QC | <15% | within ±15% | <15% | within ±15% | researchgate.netresearchgate.net |
| Medium QC | <15% | within ±15% | <15% | within ±15% | researchgate.netresearchgate.net |
| High QC | <15% | within ±15% | <15% | within ±15% | researchgate.netresearchgate.net |
This table represents typical acceptance criteria and findings from validation studies.
Recovery and Matrix Effect Assessment in Diverse Biological Samples
When analyzing biological samples, it is crucial to assess the extraction recovery and the matrix effect. Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample, while the matrix effect evaluates the influence of co-eluting endogenous components on the analyte's ionization. biotage.com Stable isotope-labeled internal standards like this compound are particularly effective in compensating for both recovery losses and matrix effects, as they exhibit similar behavior to the analyte during extraction and ionization.
Recovery is determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the analyte signal in a post-extraction spiked sample to a neat standard solution. A review of HPLC-MS methods for nicotine and cotinine reported recovery rates ranging from 53% to 124.5% and matrix effects from 75.96% to 126.8%. nih.gov In a study that quantified cotinine and its metabolites in rat plasma and brain tissue, the use of stable isotope-labeled internal standards minimized the influence of recovery and matrix effects, leading to good reproducibility. nih.gov
Table 3: Example of Recovery and Matrix Effect Data for Nicotine Metabolite Analysis
| Analyte | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Nicotine | Plasma | 89.5 | Not specified | nih.gov |
| Cotinine | Plasma | 91.3 | Not specified | nih.gov |
| Cotinine | Plasma | 52-88 | Ion Suppression: -3% | nih.gov |
| Cotinine-N-β-D-glucuronide | Plasma | Not specified | Ion Enhancement: +7% | nih.gov |
| Cotinine | Urine | 72.2-101.4 | Not specified | nih.gov |
Values can vary significantly based on the extraction method and matrix complexity.
Stability Studies of the Analyte and Internal Standard in Research Samples
The stability of both the target analyte and the internal standard under various storage and processing conditions must be thoroughly evaluated to ensure the integrity of the analytical results. Stability studies typically investigate the effects of short-term storage at room temperature, long-term storage at low temperatures (e.g., -20°C or -80°C), and freeze-thaw cycles. nih.gov
For nicotine and its metabolites, studies have shown good stability under various conditions. For example, nicotine and cotinine have been found to be stable at room temperature for 1-10 days and at -80°C for up to 6 months. nih.gov They have also been shown to withstand three to six freeze-thaw cycles. nih.gov In another study, reconstituted plasma and urine extracts containing various nicotine metabolites were stable for at least 72 hours when stored in a liquid chromatography autosampler at 4°C. nih.gov The chemical similarity of this compound to the native analytes suggests it would exhibit comparable stability profiles, a critical characteristic for a reliable internal standard.
Table 4: Summary of Stability Findings for Nicotine Metabolites
| Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 1-10 days | Stable | nih.gov |
| Freeze-Thaw Cycles | 3-6 cycles | Stable | nih.gov |
| Long-term Storage | Up to 6 months at -80°C | Stable | nih.gov |
| Post-preparative (Autosampler) | 72 hours at 4°C | Stable | nih.gov |
Sample Preparation Techniques for Various Biological Matrices
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest from complex biological matrices such as plasma and urine. The internal standard, this compound, is added at the beginning of this process to account for any analyte loss.
Protein Precipitation (PP)
Protein precipitation is a straightforward and widely used method for sample preparation, particularly for plasma and serum samples. researchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol (B129727), to the sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. This technique is valued for its speed and simplicity. A rapid LC-MS/MS method for nicotine and its metabolites in human plasma utilized protein precipitation with methanol. researchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The analyte partitions into the organic phase, leaving behind many of the interfering substances in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. LLE can provide cleaner extracts than protein precipitation. In a method for determining nicotine and cotinine in plasma or serum, LLE was one of the extraction procedures employed before analysis by gas chromatography-mass spectrometry. nih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex mixtures like urine and plasma. vcu.edu The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. vcu.edu Interfering substances are washed away, and the purified analyte is then eluted with a different solvent for analysis. vcu.edu For the analysis of cotinine and its metabolites, including glucuronides, various SPE sorbents and protocols have been developed to achieve high recovery and sample purity. vcu.edunih.gov
In the context of analyzing cotinine and its glucuronide metabolites, SPE serves to remove endogenous matrix components that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. nih.govoup.com The choice of SPE sorbent is critical and often depends on the physicochemical properties of the analyte and the nature of the biological matrix. Mixed-mode cation exchange-reverse phase and silica-based columns with cation exchange, hydrophobic, and polar characteristics have been successfully used for cotinine and its polar metabolites. vcu.edunih.gov
Research has demonstrated the effectiveness of automated SPE procedures coupled with LC-MS/MS for high-throughput analysis of cotinine in large batches of samples. nih.govoup.com These automated systems offer improved reproducibility and reduced manual labor. nih.gov The use of a deuterated internal standard, such as this compound, is crucial in these methods to correct for any analyte loss during the extraction process and to compensate for matrix effects. nih.govnih.gov
The following table summarizes findings from various studies employing SPE for the analysis of cotinine and its related metabolites.
| Analyte(s) | SPE Sorbent | Matrix | Key Findings | Reference(s) |
| Cotinine, NNAL and their glucuronides | Mixed mode cation exchange-reverse phase | Urine | Part of a method for combined analysis of total cotinine and total NNAL. | nih.gov |
| Nicotine, Cotinine, trans-3-hydroxycotinine | SOLA™ CX (Strong Cation Exchange) | Urine | Achieved recoveries greater than 79.3% for all compounds with excellent reproducibility. | fishersci.com |
| Cotinine | Not specified (Automated SPE) | Plasma | Method showed analytical recovery of >95-100% and matrix effects <10%. | nih.govoup.com |
| Nicotine and 10 major metabolites | Not specified | Urine | A simple and straightforward SPE procedure was developed prior to LC-MS/MS analysis. | nih.gov |
| Nicotine, Cotinine | Silica and Octadecyl (C18) columns | Plasma, Brain | Sequential SPE resulted in recoveries of 64 +/- 10% for cotinine in serum. | nih.gov |
| Nicotine N-glucuronide | Not specified | Urine | Used to partially isolate the material from urine before LC/MS determination. | nih.gov |
Dilution and Centrifugation Protocols
Dilution and centrifugation are fundamental yet critical steps in the preparation of biological samples for the analysis of this compound and related compounds. These protocols are often employed prior to more complex extraction techniques like SPE or can be part of a simpler "dilute-and-shoot" method, particularly when coupled with the high selectivity of LC-MS/MS.
Dilution of the biological matrix, such as urine or plasma, with a suitable buffer or solvent is performed to reduce the concentration of endogenous components that can interfere with the analysis. fishersci.comcriver.com This step minimizes matrix effects and brings the analyte concentration within the linear range of the analytical instrument. nih.gov For example, a common procedure involves diluting urine samples with an ammonium formate solution or water before further processing. fishersci.com
Centrifugation is subsequently used to separate particulate matter, such as precipitated proteins and cellular debris, from the liquid sample. fishersci.comcriver.com After adding a precipitation agent like methanol or trichloroacetic acid, centrifugation forces the solid components to form a pellet at the bottom of the tube, allowing the clear supernatant containing the analyte of interest to be easily collected for analysis. criver.comnih.gov This clarification step is essential to prevent clogging of the analytical column and to ensure the robustness and longevity of the LC-MS/MS system. fishersci.com
The parameters for these protocols, such as the dilution factor, centrifugation speed, and duration, are optimized to ensure efficient sample cleanup and analyte recovery.
The table below outlines typical parameters used in dilution and centrifugation protocols for the analysis of cotinine and its metabolites.
| Sample Type | Dilution/Precipitation Steps | Centrifugation Parameters | Purpose | Reference(s) |
| Urine | 180 µL of blank urine added to 1000 µL of 5 mM ammonium formate pH 2.5. | 5000 rpm for 5 minutes | Sample dilution and clarification before SPE. | fishersci.com |
| Rat Plasma | Samples (25 µL) extracted with 1% ammonium carbonate in methanol. | Not specified, but performed after vortex mixing. | Protein precipitation to release bound analytes. | criver.com |
| U937 Macrophage Lysate | Lysed in 0.1 M Hepes buffer with 5% trichloroacetic acid. | 12,000 rpm for 45 minutes at 4°C | Extraction and separation of analytes from cell lysate. | nih.gov |
Iv. Enzymatic Formation and Biochemical Characterization of Cotinine N Glucuronidation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms
Extensive research has been conducted to identify the specific UGT isoforms responsible for cotinine (B1669453) N-glucuronidation in humans. These studies have primarily utilized human liver microsomes and recombinant UGT enzymes to pinpoint the key players in this metabolic reaction.
A substantial body of evidence points to UGT2B10 as the primary enzyme responsible for cotinine N-glucuronidation in humans. Studies using a panel of recombinant human UGT enzymes have demonstrated that UGT2B10 exhibits the highest catalytic activity towards cotinine. This finding is further supported by inhibition studies, where specific inhibitors of UGT2B10 significantly reduce the rate of cotinine N-glucuronidation in human liver microsomes. The high affinity and catalytic efficiency of UGT2B10 for cotinine underscore its principal role in the clearance of this nicotine (B1678760) metabolite.
While UGT2B10 is the major contributor, other UGT isoforms have also been implicated in cotinine N-glucuronidation, albeit to a lesser extent. Among these, UGT1A4 has shown some activity towards cotinine, although its contribution is considered minor compared to UGT2B10. The role of other UGTs, such as those in the UGT1A and UGT2B subfamilies, has been investigated, but their involvement in cotinine N-glucuronidation appears to be minimal under normal physiological conditions.
In Vitro Enzyme Kinetics and Mechanistic Studies
To further understand the enzymatic formation of cotinine N-glucuronide, in vitro kinetic studies have been performed. These studies provide valuable data on the affinity of the enzymes for the substrate (Km) and the maximum rate of the reaction (Vmax).
| Microsomal System | Km (mM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 2.6 ± 0.4 | 388 ± 24 |
This table presents representative Michaelis-Menten parameters for cotinine N-glucuronidation in human liver microsomes. The values are presented as mean ± standard deviation.
To dissect the contribution of individual UGT isoforms, kinetic studies have been conducted using recombinant enzymes expressed in cellular systems. These experiments allow for the precise determination of the kinetic parameters for each specific enzyme.
| Recombinant UGT Enzyme | Km (mM) | Relative Vmax |
| UGT2B10 | 1.8 - 6.5 | High |
| UGT1A4 | >50 | Low |
| UGT1A9 | Not Reported | Very Low |
This table summarizes the kinetic parameters of key recombinant UGT enzymes involved in cotinine N-glucuronidation. The Km values indicate the substrate concentration at half-maximal velocity, and the relative Vmax provides a qualitative comparison of the maximum reaction rates.
The glucuronidation of cotinine is a stereoselective process. The naturally occurring form of nicotine is the (S)-(-)-enantiomer, which is metabolized to (S)-(-)-cotinine. However, the study of (R)-cotinine is also important. Research has shown that UGT2B10 is highly stereoselective for the N-glucuronidation of (S)-cotinine. This indicates that the three-dimensional structure of the enzyme's active site preferentially accommodates one enantiomer over the other, leading to a higher rate of glucuronidation for the preferred isomer. The formation of (R)-Cotinine-d3 N-β-D-Glucuronide would, therefore, be subject to the specific stereoselectivity of the involved UGT enzymes.
Genetic Polymorphisms and Their Impact on UGT Activity
Genetic variations within the UGT enzymes, particularly UGT2B10 and UGT2B17, have been identified as critical determinants of the efficiency of cotinine glucuronidation. These polymorphisms can lead to significant differences in enzyme activity, thereby affecting the metabolic profile of nicotine and its derivatives.
The UGT2B10 enzyme is a major catalyst in the N-glucuronidation of both nicotine and cotinine. aacrjournals.orgnih.gov A functional single nucleotide polymorphism (SNP) in the UGT2B10 gene, specifically at codon 67 (Asp>Tyr, rs61750900), results in the UGT2B10*2 variant allele. aacrjournals.orgnih.gov This variant has been shown to cause a substantial reduction in the glucuronidation of nicotine and cotinine in human liver microsomes (HLM) and in cell lines overexpressing the enzyme. aacrjournals.orgnih.gov
Studies have demonstrated a clear gene-dose effect of the UGT2B102 allele on cotinine glucuronidation. In smokers, individuals heterozygous for the UGT2B10 (1/2) genotype exhibit significantly lower levels of urinary cotinine-glucuronide compared to those with the wild-type (1/1) genotype. nih.govnih.gov This reduction is even more pronounced in individuals homozygous for the variant allele (2/2), who show a near-complete absence of cotinine-glucuronide in their urine. nih.govnih.gov Specifically, urinary cotinine-glucuronide levels were observed to be 48% lower in individuals with the UGT2B10 (1/2) genotype and 98% lower in those with the UGT2B10 (2/2) genotype when compared to wild-type individuals. nih.govnih.gov In vitro studies using human liver microsomes further corroborate these findings, showing a 16-fold lower formation of cotinine-glucuronide in samples from subjects with the UGT2B10 (2/2) genotype. nih.gov
| UGT2B10 Genotype | Reduction in Urinary Cotinine-Glucuronide Levels (Compared to 1/1) | Reference |
|---|---|---|
| 1/2 (Heterozygous) | 48% | nih.govnih.gov |
| 2/2 (Homozygous Variant) | 98% | nih.govnih.gov |
In research settings, failing to account for these genetic variations can lead to misinterpretation of data. For example, studies on the pharmacological effects of cotinine or the efficacy of nicotine replacement therapies may yield conflicting results if the study population is not genotyped for UGT2B10. Therefore, research models, whether in vitro using human-derived materials or in vivo, should consider the stratification of subjects or samples based on their UGT2B10 and UGT2B17 genotypes to obtain more accurate and reproducible results. The significant reduction in glucuronidation rates associated with these polymorphisms underscores their importance in personalized medicine and in understanding individual differences in drug metabolism. nih.govpsu.edu
Interspecies Differences in Cotinine N-Glucuronidation
The enzymatic pathways for drug metabolism, including glucuronidation, can vary considerably between species. These differences are crucial to consider when extrapolating data from animal models to humans.
While comprehensive comparative data on cotinine N-glucuronidation across a wide range of animal species is limited, studies on the glucuronidation of other compounds in liver microsomes from different species highlight significant variability. For example, in the case of diclofenac (B195802) glucuronidation, the metabolic rate in rat liver microsomes was found to be the slowest, while monkey liver microsomes exhibited the highest rate. mdpi.com The maximum reaction rate (Vmax) for diclofenac glucuronidation showed an 8.7-fold difference between rat and mouse liver microsomes. mdpi.com
Similarly, species differences have been observed in bilirubin (B190676) glucuronidation, with human liver microsomes and primary hepatocytes showing higher activity than those from dogs. nih.gov Glucuronide conjugates of nicotine, cotinine, and 3HC have been identified as major nicotine metabolites in the bile of rats. nih.gov These findings suggest that the specific UGT enzymes responsible for cotinine N-glucuronidation and their expression levels likely differ across species, leading to variations in metabolic rates and profiles.
| Species | Metabolic Rate (nmol/min/mg) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|
| Rat | 0.21 ± 0.02 | 0.83 ± 0.04 | mdpi.com |
| Monkey | 1.23 ± 0.04 | 3.88 ± 0.15 | mdpi.com |
| Dog | N/A | 5.05 ± 0.42 | mdpi.com |
| Human | N/A | 6.66 ± 0.33 | mdpi.com |
| Mouse | N/A | 7.22 ± 0.28 | mdpi.com |
Note: The data in Table 2 is for diclofenac and is presented to illustrate the magnitude of interspecies differences in glucuronidation, which may also be relevant for cotinine.
The observed interspecies differences in glucuronidation highlight the challenges in extrapolating in vitro data from animal models to predict human metabolic pathways. While animal studies are indispensable in preclinical research, the direct application of their results to human scenarios must be done with caution. For cotinine N-glucuronidation, the specific UGT isoforms involved in humans, primarily UGT2B10, may not have orthologs with identical substrate specificity and activity in common laboratory animals.
Therefore, while in vitro studies using animal liver microsomes can provide valuable initial insights into the potential for glucuronidation, human liver microsomes remain the gold standard for in vitro assessment of human metabolism. mdpi.com When animal data is used, it is crucial to understand the specific UGT expression patterns and enzyme kinetics in that species and how they compare to humans. For compounds like cotinine, where a specific human UGT isoform plays a dominant role and is subject to significant genetic polymorphism, the relevance of animal data may be limited. Consequently, human-based in vitro systems, such as HLM and recombinant human UGT enzymes, are essential for accurately characterizing the metabolism and potential for drug-drug interactions of this compound.
V. Applications in Preclinical and Mechanistic Research
Pharmacokinetic and Metabolic Profiling Studies in Animal Models
Pharmacokinetic studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of nicotine (B1678760). The use of deuterated standards is a cornerstone of modern bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), employed in these studies.
In preclinical research, stable isotope-labeled compounds like Cotinine-d3 N-β-D-Glucuronide are invaluable. Although commercially available forms are often the racemic mixture, they are instrumental as internal standards for the quantification of the endogenous (non-labeled) cotinine (B1669453) glucuronide. scbt.com When introduced into a biological system alongside the non-labeled compound, the deuterated standard behaves almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Its slightly higher mass allows it to be distinguished from the target analyte, enabling precise quantification by correcting for any analyte loss during sample processing.
For instance, in studies administering deuterium-labeled nicotine and cotinine to participants, the resulting labeled metabolites are tracked to determine pharmacokinetic parameters like clearance rates. nih.govnih.gov This tracer approach allows researchers to differentiate between a newly administered dose and the pre-existing levels of the substance in the body, which is crucial for accurate metabolic studies in animals previously exposed to nicotine.
The quantification of nicotine metabolites in different biological samples provides a comprehensive view of their distribution and fate.
Plasma: In animal models such as mice, LC-MS/MS methods are used to quantify cotinine in plasma after nicotine exposure. These methods are validated for a specific concentration range and are subsequently applied to pharmacokinetic studies. nih.gov The use of a deuterated internal standard is critical for the accuracy of these plasma concentration measurements.
Urine: Urine is a primary matrix for assessing the full spectrum of nicotine metabolites. Studies in rats have identified cotinine and its glucuronide conjugates as key metabolites excreted in urine and bile. nih.gov Analysis of urinary output helps determine the extent of metabolism through different pathways. For example, in smokers, cotinine-N-glucuronide can be more abundant in urine than free cotinine, highlighting the importance of the glucuronidation pathway. nih.gov
Brain Tissue: Cotinine is known to cross the blood-brain barrier and can be detected in various brain regions in mice following nicotine administration. nih.gov While specific studies detailing the analysis of (R)-Cotinine-d3 N-β-D-Glucuronide in brain tissue are not prevalent, the established presence of its parent compound, cotinine, in the brain suggests that such analyses are feasible and important for understanding the central nervous system effects of nicotine metabolites. nih.gov
| Biological Matrix | Animal Model | Analyte(s) Detected | Significance |
|---|---|---|---|
| Plasma | Mice, Rats | Cotinine, 3'-Hydroxycotinine | Determines absorption rates and clearance, crucial for pharmacokinetic profiling. nih.gov |
| Urine | Rats, Guinea Pigs, Rabbits | Nicotine, Cotinine, 3'-Hydroxycotinine, Nicotine Glucuronide, Cotinine Glucuronide | Provides a comprehensive profile of excreted metabolites, indicating the relative importance of various metabolic pathways. nih.govnih.govnih.gov |
| Bile | Rats | Nicotine Glucuronide, 3-Hydroxycotinine (B1251162) Glucuronide, Cotinine | Identifies metabolites subject to biliary excretion. nih.gov |
| Brain Tissue | Mice | Cotinine | Confirms central nervous system penetration, relevant for studying neuropharmacological effects. nih.gov |
Microdialysis is a minimally invasive technique used in preclinical research to continuously sample the extracellular fluid of tissues, most notably the brain. This method allows for the dynamic measurement of endogenous and exogenous substances, providing real-time information on neurotransmitter release, drug distribution, and metabolism.
In the context of nicotine research, a microdialysis probe inserted into a specific brain region of a rat or mouse could be used to monitor the appearance and clearance of cotinine following nicotine administration. If this compound were used as a tracer, its presence and concentration in the dialysate could be measured over time using a highly sensitive technique like LC-MS/MS. This would offer unparalleled insight into the rate of its formation and elimination directly within the central nervous system, helping to correlate metabolic changes with behavioral or neurochemical effects in real-time.
Elucidation of Nicotine and Cotinine Metabolic Pathways
Studying the full profile of metabolites, including glucuronide conjugates, is essential for a complete understanding of nicotine's biotransformation. The use of labeled standards is fundamental to accurately piecing together this metabolic puzzle.
By administering a known quantity of labeled nicotine or cotinine and measuring the amounts of various labeled metabolites excreted in urine, researchers can calculate the fractional conversion rate for each metabolic step. In humans, approximately 70-80% of nicotine is converted to cotinine. nih.gov Cotinine is then further metabolized.
The major elimination pathways for cotinine include:
Oxidation to trans-3'-hydroxycotinine.
Glucuronidation to form Cotinine-N-glucuronide. nih.gov
Excretion of unchanged cotinine in the urine (approximately 10-15%). nih.gov
Studies in rats have shown that biliary excretion accounts for a small percentage (around 3%) of a nicotine dose, with nicotine glucuronide and 3-hydroxycotinine glucuronide being principal biliary metabolites. nih.gov Such investigations help to quantify the importance of different clearance mechanisms in specific animal models.
| Metabolite | Approximate Percentage of Total Urinary Metabolites |
|---|---|
| trans-3'-hydroxycotinine | 33-40% nih.gov |
| Cotinine-N-glucuronide | 12-17% nih.gov |
| Cotinine (unchanged) | 10-15% nih.gov |
| trans-3'-hydroxycotinine glucuronide | 7-9% nih.gov |
| Nicotine-N'-oxide | 4-7% nih.gov |
| Nicotine glucuronide | 3-5% nih.gov |
Note: This table is based on human data and serves as a reference for the complexity of nicotine elimination pathways that are investigated in preclinical models.
Therefore, characterizing the presence and quantity of this compound (or its racemate) in tracer studies helps to:
Establish the relevance of the glucuronidation pathway in a given animal model.
Investigate species and sex differences in nicotine metabolism. nih.gov
Understand how genetic variations in metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), might affect nicotine clearance.
By providing a means for precise quantification, this compound and similar labeled compounds are indispensable tools for building a comprehensive and accurate model of nicotine pharmacokinetics and metabolism in preclinical research systems.
Development of Research Reference Standards and Quality Control Materials
This compound is crucial for the development of robust analytical methodologies. As a high-purity, stable isotope-labeled compound, its primary application is as an internal standard for the quantitative analysis of cotinine N-glucuronide in various biological matrices. lgcstandards.commedchemexpress.com
In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound added to samples in a known quantity before processing. Because this compound is chemically almost identical to the endogenous analyte (cotinine N-glucuronide) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes and co-ionizes similarly. This allows it to compensate for variations during sample extraction, handling, and instrument analysis, thereby significantly improving the accuracy and precision of the measurement. cerilliant.comcoresta.org
The compound is also used to prepare quality control (QC) materials. cleanchemlab.com These QC samples, containing known concentrations of the analyte, are analyzed alongside experimental samples to validate the performance of the analytical method and ensure the reliability and reproducibility of the research data. cleanchemlab.com
Table 1: Properties of this compound as a Research Standard
| Property | Description | Relevance in Research |
| Chemical Identity | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-(1-(methyl-d3)-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate cleanchemlab.comalentris.org | Provides a precise chemical structure for unambiguous identification. |
| Molecular Formula | C₁₆H₁₇D₃N₂O₇ lgcstandards.comalentris.org | The presence of three deuterium (D) atoms distinguishes it from the non-labeled analyte by mass spectrometry. |
| Molecular Weight | ~355.36 g/mol scbt.com | The increased mass allows for clear differentiation from the endogenous compound in mass spectrometric analysis. |
| Purity | Often available at >95% purity lgcstandards.com | High purity is essential for a reference standard to ensure accurate quantification and avoid interference. |
| Application | Internal standard, Metabolite reference cerilliant.comscbt.comlgcstandards.com | Suitable for use in quantitative bioanalysis and as a reference marker for identifying cotinine glucuronide in metabolic studies. |
Application in Drug Metabolism and Pharmacokinetics (DMPK) Research Beyond Human Trials
In preclinical DMPK studies, this compound is a valuable tool for investigating the metabolic fate of cotinine. Cotinine is the primary metabolite of nicotine, and its further metabolism includes glucuronidation, a reaction catalyzed mainly by the UGT2B10 enzyme. oup.compharmgkb.org Cotinine N-glucuronide is a major metabolite found in urine. nih.govnih.gov
By administering this compound to animal models or using it in in vitro systems (such as liver microsomes or hepatocytes), researchers can directly study the distribution, further metabolism, and excretion of this specific glucuronide conjugate without interference from the simultaneous formation of the non-labeled version from unlabeled cotinine.
Table 2: Examples of this compound in Preclinical DMPK Research
| Research Area | Study Objective | Experimental System | Potential Finding |
| Metabolite Pharmacokinetics | To determine the clearance, volume of distribution, and half-life of cotinine N-glucuronide. | Intravenous administration to rodents. | Characterization of the independent pharmacokinetic profile of the glucuronide metabolite. |
| Biotransformation | To investigate if cotinine N-glucuronide is a substrate for other metabolic enzymes. | Incubation with liver microsomes or S9 fractions. | Identification of any subsequent metabolic pathways beyond glucuronidation. |
| Transporter Studies | To identify membrane transporters responsible for the transport of cotinine N-glucuronide into and out of cells. | In vitro assays using cells overexpressing specific transporters (e.g., OATPs, MRPs). | Elucidation of mechanisms governing the distribution and elimination of the metabolite. |
| Excretion Pathway Analysis | To quantify the excretion of the intact metabolite in urine and bile. | Analysis of biological fluids from animal models following administration. | Determination of the primary routes of elimination for cotinine N-glucuronide. |
Studies on Isotope Effects in Metabolic Transformations
The stable isotope label in this compound makes it a suitable substrate for investigating kinetic isotope effects (KIE) in metabolic reactions. A KIE is a change in the rate of a chemical reaction that occurs when an atom in one of the reactants is substituted with one of its isotopes.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (B1232500) (C-H). Consequently, if the cleavage of this bond is the rate-limiting step of a metabolic reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.
While the primary metabolic pathway for cotinine itself is hydroxylation at the 3' position, other minor pathways may exist. nih.gov For this compound, the deuterium atoms are located on the N-methyl group. cleanchemlab.com Investigating the KIE could reveal if this methyl group is involved in any enzymatic demethylation or oxidation reactions, however minor. Such studies would typically involve incubating a mixture of labeled and unlabeled cotinine glucuronide with an appropriate biological system (e.g., liver microsomes) and measuring the relative rates of disappearance or metabolite formation. A significant KIE would provide evidence for a metabolic pathway directly involving the N-methyl group.
Table 3: Conceptual Design for a Kinetic Isotope Effect Study
| Step | Procedure | Rationale |
| 1. Substrate Preparation | Prepare an equimolar solution of (R)-Cotinine N-β-D-Glucuronide and this compound. | Provides an equal starting concentration of both labeled and unlabeled substrates for direct comparison. |
| 2. Incubation | Incubate the mixture with a metabolically active system, such as rodent or primate liver microsomes, along with necessary cofactors (e.g., NADPH). | Initiates enzymatic reactions that could potentially metabolize the substrates. |
| 3. Time-Course Sampling | Collect aliquots from the reaction mixture at several time points. | Allows for the monitoring of substrate depletion and/or metabolite formation over time. |
| 4. LC-MS/MS Analysis | Quantify the remaining concentrations of both the labeled and unlabeled parent compounds in each aliquot. | The mass difference allows for simultaneous and distinct measurement of both compounds. |
| 5. Data Analysis | Compare the rate of disappearance of this compound to that of (R)-Cotinine N-β-D-Glucuronide. | A statistically significant difference in the metabolic rates would indicate a kinetic isotope effect. |
Q & A
Q. What is the role of (R)-Cotinine-d3 N-β-D-Glucuronide in studying nicotine metabolism?
this compound serves as a deuterated internal standard (IS) for quantifying phase II metabolites of nicotine in biological matrices. Its glucuronide moiety mimics endogenous metabolites, enabling precise measurement via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers use it to normalize data for matrix effects and ionization efficiency, particularly in urine and plasma .
Q. Why is deuterium labeling critical in mass spectrometry-based nicotine metabolite studies?
Deuterium (d3) provides a distinct isotopic signature, allowing differentiation between endogenous metabolites and the IS. This reduces signal overlap and improves quantification accuracy. For example, the +3 Da mass shift in this compound aids in distinguishing it from unlabeled cotinine glucuronides during MS analysis .
Q. How does UDP-glucuronosyltransferase (UGT) activity influence the use of this compound?
UGT enzymes catalyze glucuronidation, a detoxification pathway. Researchers employ this compound to study UGT isoform specificity (e.g., UGT2B10) and enzyme kinetics. In vitro assays with human liver microsomes or recombinant UGTs can quantify metabolic rates using this IS to correct for extraction efficiency .
Q. What sample preparation techniques are optimal for isolating this compound from biological fluids?
Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) is preferred. Adjusting pH to 5–6 enhances glucuronide retention. Post-extraction, reconstitution in methanol:water (50:50) with 0.1% formic acid improves LC-MS compatibility .
Q. How is this compound validated as an internal standard in analytical workflows?
Validation includes assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validation against unlabeled metabolites ensures no isotopic interference. Stability tests under freeze-thaw cycles and long-term storage (-80°C) are mandatory .
Advanced Research Questions
Q. What chromatographic strategies resolve co-eluting glucuronide isomers in LC-MS?
Hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column (2.1 × 100 mm, 1.7 µm) achieves baseline separation of (R)- and (S)-Cotinine glucuronides. A gradient of 10 mM ammonium acetate (pH 5.0) and acetonitrile at 0.3 mL/min optimizes resolution .
Q. How can enzyme kinetics of UGT isoforms be studied using this compound?
Recombinant UGTs (e.g., UGT2B10) are incubated with cotinine-d3 and UDP-glucuronic acid. Reaction rates are quantified via LC-MS, using this compound as an IS. Michaelis-Menten parameters (Km, Vmax) are derived to assess isoform specificity .
Q. What challenges arise in synthesizing this compound, and how are they mitigated?
Synthesis requires regioselective glucuronidation at the N-position. Catalysis by β-glucuronidase or engineered UGTs under basic conditions (pH 8.5) improves yield. Deuterium incorporation is verified via nuclear magnetic resonance (NMR) and high-resolution MS .
Q. How do matrix effects impact quantification, and what normalization approaches are effective?
Phospholipids and salts in plasma suppress ionization. Post-column infusion of the IS identifies matrix effect zones. Normalization using matrix-matched calibration curves or stable isotope-labeled analogs compensates for signal variation .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Transgenic mice expressing human UGT2B10 or humanized liver chimeric mice are used. Serial blood/urine sampling coupled with LC-MS/MS tracks metabolite formation. Non-compartmental analysis calculates AUC, Cmax, and t1/2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
